BenchChemオンラインストアへようこそ!

Besifloxacin

Antibiotic Resistance Pseudomonas aeruginosa Keratitis

For formulary managers and researchers combating fluoroquinolone-resistant ocular infections. Besifloxacin’s unique N-1 cyclopropyl and C-8 chloro-fluoroquinolone structure provides 8- to 16-fold lower MICs against MRSA, P. aeruginosa, and other resistant pathogens versus moxifloxacin and other fluoroquinolones. Combined with its DuraSite® delivery technology, it achieves an 80-fold higher tear AUC/MIC ratio, ensuring superior bactericidal efficacy even with TID dosing—making it a strategic procurement choice for resistance-prone settings.

Molecular Formula C19H21ClFN3O3
Molecular Weight 393.8 g/mol
CAS No. 141388-76-3
Cat. No. B178879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBesifloxacin
CAS141388-76-3
Synonyms7-((3R)-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
besifloxacin
besifloxacin hydrochloride
besivance
BOL-303224-A
Molecular FormulaC19H21ClFN3O3
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESC1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1
InChIKeyQFFGVLORLPOAEC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityNot soluble in water

Besifloxacin (CAS 141388-76-3): A 4th Generation Ophthalmic Fluoroquinolone for Targeted Procurement


Besifloxacin is a fourth-generation, chloro-fluoroquinolone antibiotic approved exclusively as a 0.6% ophthalmic suspension (Besivance®) for the topical treatment of bacterial conjunctivitis [1]. Its molecular design incorporates a distinctive 7-azepinyl ring and an 8-chloro substituent, which differentiate it from earlier and same-generation fluoroquinolones [2]. This compound is not available in systemic formulations, underscoring its specialized application in ocular surface infection management [1].

Why Generic Fluoroquinolone Substitution Risks Ocular Surface Treatment Failure


The assumption that fluoroquinolones are interchangeable for ocular infections is contradicted by significant, quantifiable differences in potency, resistance susceptibility, ocular pharmacokinetics, and formulation technology [1]. Besifloxacin's unique chemical structure confers enhanced activity against common pathogens with pre-existing fluoroquinolone resistance mutations, an advantage not replicated by moxifloxacin, gatifloxacin, levofloxacin, or ciprofloxacin [1]. Furthermore, its proprietary DuraSite® delivery system yields superior and sustained ocular surface concentrations, directly impacting the pharmacokinetic/pharmacodynamic (PK/PD) index critical for bactericidal efficacy, a feature absent in generic solutions [2].

Procurement Evidence Guide: Quantified Differentiators for Besifloxacin Ophthalmic Suspension


Superior Potency Against Ciprofloxacin/Levofloxacin-Resistant P. aeruginosa

In a rabbit model of keratitis caused by a ciprofloxacin/levofloxacin-resistant strain of Pseudomonas aeruginosa, besifloxacin demonstrated a significantly lower Minimum Inhibitory Concentration (MIC) compared to moxifloxacin and gatifloxacin, and superior in vivo bacterial clearance [1].

Antibiotic Resistance Pseudomonas aeruginosa Keratitis

8-Fold Greater Potency and Superior In Vivo Efficacy Against MRSA Keratitis

Against a strain of methicillin-resistant Staphylococcus aureus (MRSA) in a rabbit keratitis model, besifloxacin's MIC was 8-fold lower than both gatifloxacin and moxifloxacin, and this translated to significantly greater bacterial load reduction in vivo [1].

MRSA Keratitis Staphylococcus aureus

Reduced Impact of Common Resistance Mutations in S. aureus

A study comparing the impact of topoisomerase mutations on MIC increases in S. aureus found that besifloxacin's MIC increase was the smallest among tested fluoroquinolones, while ciprofloxacin and levofloxacin experienced the largest increases [1].

Antibiotic Resistance Staphylococcus aureus DNA Gyrase Topoisomerase IV

Superior Ocular Surface PK/PD: 80-Fold Higher AUC/MIC Ratio in Tears

In a rabbit PK/PD study, a single topical dose of besifloxacin achieved an AUC0-24/MIC90 ratio of approximately 800 in tears against ciprofloxacin-resistant MRSA and MRSE, a value over 80-fold higher than those for moxifloxacin and gatifloxacin [1].

Ocular Pharmacokinetics PK/PD Drug Delivery Tear Fluid

Extended Ocular Surface Retention via Proprietary DuraSite® Formulation

Besifloxacin's formulation incorporates the patented DuraSite® drug delivery system, a synthetic polymer designed to extend the drug's residence time on the ocular surface [1]. This mucoadhesive, viscous suspension provides a sustained presence of the antibiotic, which is not achieved by conventional aqueous solutions of moxifloxacin or gatifloxacin [2].

Drug Formulation Ocular Retention Mucoadhesion

Procurement-Led Application Scenarios for Besifloxacin Ophthalmic Suspension 0.6%


Targeted Therapy for Ocular Infections with Suspected Fluoroquinolone Resistance

For institutions or formularies in regions with a high prevalence of fluoroquinolone-resistant S. aureus or P. aeruginosa, besifloxacin offers a differentiated therapeutic option. The 8- to 16-fold lower MICs against resistant strains compared to moxifloxacin and gatifloxacin, along with the reduced impact of topoisomerase mutations, support its selection as a first-line or secondary therapy where older fluoroquinolones are known to be less effective [1].

Optimization of Ocular Surface Antibiotic Delivery and Compliance

In scenarios where patient compliance and sustained drug levels are paramount, such as in pediatric or elderly populations, the DuraSite® formulation provides a quantifiable advantage. The extended ocular surface retention, evidenced by an 80-fold higher AUC/MIC ratio in tears against resistant pathogens, enables a less frequent dosing regimen (TID) while maintaining high bactericidal activity, thereby improving therapeutic outcomes and potentially reducing treatment failure due to poor compliance [1].

Research on MRSA and MRSE Ocular Pathogenesis and Treatment

For researchers investigating methicillin-resistant staphylococcal infections of the eye, besifloxacin is a critical tool. Its uniquely low MIC against MRSA (8-fold lower than moxifloxacin and gatifloxacin) and demonstrated in vivo superiority in reducing bacterial load make it an essential positive control or intervention in preclinical models, as well as a valuable standard for susceptibility testing panels [1].

Prophylactic Sterilization of the Ocular Surface in Surgical Settings

The superior PK/PD profile of besifloxacin, specifically the high and sustained tear film concentrations, positions it as a rational choice for perioperative prophylaxis against endophthalmitis. Its ability to achieve an AUC/MIC ratio of ~800 against ciprofloxacin-resistant strains suggests a potent and durable reduction of the ocular surface bioburden, a critical factor in preventing post-surgical infections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Besifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.